molecular formula C8H9FOS B3287063 1-Fluoro-4-methoxy-2-methylsulfanylbenzene CAS No. 836678-96-7

1-Fluoro-4-methoxy-2-methylsulfanylbenzene

Cat. No. B3287063
CAS RN: 836678-96-7
M. Wt: 172.22 g/mol
InChI Key: PAAZJBNTRQLRRJ-UHFFFAOYSA-N
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Description

“1-Fluoro-4-methoxy-2-methylsulfanylbenzene” is a chemical compound with the CAS Number: 836678-96-7. It has a molecular weight of 172.22 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (2-fluoro-5-methoxyphenyl)(methyl)sulfane . The Inchi Code is 1S/C8H9FOS/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 .

Scientific Research Applications

Synthesis of Fluorinated Compounds

Fluorinated compounds play a crucial role in various fields, including pharmaceuticals, agrochemicals, and materials science due to their unique physical and chemical properties. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug, has been developed. This method utilizes a cross-coupling reaction of 2-fluoro-4-bromoiodobenzene with phenylboronic acid, although alternatives to reduce the use of palladium and toxic phenylboronic acid are being explored due to environmental and cost concerns (Qiu et al., 2009).

Development of Chemosensors

The development of chemosensors based on fluorophores such as 4-methyl-2,6-diformylphenol (DFP) illustrates the importance of fluorinated compounds in detecting various analytes including metal ions and neutral molecules. DFP-based compounds have shown high selectivity and sensitivity for these analytes, highlighting the role of fluorinated compounds in enhancing the performance of chemosensors (Roy, 2021).

Anticancer Drug Design

The modification of natural or synthetic anticancer compounds with fluorinated groups, such as fluoro, methoxy, and methylsulfanyl, has shown promise in the development of anticancer drugs. These modifications can significantly affect the compound’s antimigration and antiproliferation activities, demonstrating the potential of fluorinated compounds in improving the efficacy of anticancer therapies (Liew et al., 2020).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental fate and degradation of polyfluoroalkyl chemicals, which can be precursors to perfluoroalkyl and polyfluoroalkyl substances (PFAS), is an area of concern. Research into the microbial degradation of these compounds in the environment sheds light on their potential to form more stable and persistent chemicals, necessitating further investigation into their environmental impact and degradation pathways (Liu & Mejia Avendaño, 2013).

Aqueous Fluoroalkylation Reactions

The development of environment-friendly fluoroalkylation reactions in water highlights the advancements in incorporating fluorinated groups into target molecules. These reactions are crucial for the synthesis of fluorine-containing pharmaceuticals and agrochemicals, emphasizing the role of fluorinated compounds in green chemistry (Song et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

1-fluoro-4-methoxy-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAZJBNTRQLRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,2-Difluoro-4-methoxy-benzene (100 mg, 0.69 mmol) and sodium methanethiolate (148 mg, 2.08 mmol) were dissolved in N,N-dimethylformamide (2 mL) and the reaction mixture stirred at 60° C. for 18 hours. Additional sodium methanethiolate (99 mg, 139 mmol) was added and the reaction mixture heated to 100° C. for 18 hours. The reaction mixture was diluted with water and extracted with ether (x2). The ether extracts were washed with water (x2), dried over magnesium sulphate and concentrated in vacuo. The residue was taken up in pentane:ether 1:1 mixture (2 mL) and filtered through a plug of silica in a pipette, washing through with pentane:ether 1:1 mixture (5 mL). The solution was concentrated in vacuo to yield the title product as a colourless oil, 135 mg.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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